molecular formula C16H22N6O2 B2980326 1,7-dimethyl-8-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 895832-82-3

1,7-dimethyl-8-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2980326
CAS No.: 895832-82-3
M. Wt: 330.392
InChI Key: UPJCQIZLWAHECR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-Dimethyl-8-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative characterized by a fused imidazo[2,1-f]purine core with substitutions at positions 1, 7, and 6. The compound features a 1,7-dimethyl configuration and an 8-(2-(piperidin-1-yl)ethyl) side chain, which confers structural uniqueness compared to other imidazopurine derivatives. Its piperidinyl-ethyl substituent is a critical pharmacophoric element influencing receptor binding and metabolic stability.

Properties

IUPAC Name

4,7-dimethyl-6-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O2/c1-11-10-22-12-13(19(2)16(24)18-14(12)23)17-15(22)21(11)9-8-20-6-4-3-5-7-20/h10H,3-9H2,1-2H3,(H,18,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJCQIZLWAHECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCN4CCCCC4)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-dimethyl-8-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common synthetic route includes the alkylation of an imidazopurine precursor with a piperidine derivative. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the imidazopurine, followed by the addition of the piperidine derivative under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control over reaction parameters such as temperature, pressure, and reactant concentration can significantly improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,7-dimethyl-8-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the imidazopurine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced imidazopurine derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

1,7-dimethyl-8-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,7-dimethyl-8-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by competing with ATP for binding sites, thereby affecting signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural Analogues with Piperazinyl vs. Piperidinyl Substituents

The target compound differs from analogues bearing piperazinyl groups, such as 8-(2-(4-benzylpiperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione ().

Example :

  • AZ-853 (8-(4-(4-(2-fluorophenyl)piperazin-1-yl)butyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione) and AZ-861 (1,3-dimethyl-8-(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione) ():
    • Both feature piperazinyl-butyl chains with fluorinated aryl groups.
    • Key Difference : AZ-861’s 3-(trifluoromethyl)phenyl group enhances 5-HT1A receptor agonism (Ki = 0.2 nM) compared to AZ-853 (Ki = 0.6 nM), but AZ-853 exhibits better brain penetration due to reduced polarity .
Functional Activity: 5-HT1A Receptor vs. PDE Inhibition

Imidazopurine derivatives exhibit diverse biological targets:

  • Target Compound : Predicted to act as a 5-HT1A partial agonist (based on structural similarity to AZ-853/AZ-861) but lacks direct evidence.
  • Compound 3i (8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione):
    • Demonstrates potent 5-HT1A affinity (Ki < 1 nM) and antidepressant activity at 2.5 mg/kg in mice .
    • Unlike the target compound, 3i has a piperazinyl-pentyl chain and additional 7-methyl group, enhancing PDE4B/PDE10A inhibition, albeit weakly (IC50 > 10 µM) .
Substituent Chain Length and Pharmacokinetics

Side-chain length and branching significantly influence efficacy:

  • Compound 5 (8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione): A butyl-linked dihydroisoquinolinyl group enhances 5-HT1A receptor affinity (Ki = 0.8 nM) and PDE4B1 inhibition (IC50 = 4.2 µM) . Comparatively, the target compound’s shorter ethyl-piperidinyl chain may limit PDE interactions but favor receptor selectivity.

Biological Activity

1,7-Dimethyl-8-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the imidazo[2,1-f]purine class. Its unique structural features make it a subject of interest for various biological activities, particularly in neuropharmacology. This article synthesizes findings from diverse sources to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C₁₈H₂₃N₅O₂
  • Molecular Weight : 341.41 g/mol
  • CAS Number : 886886-79-9

The imidazo[2,1-f]purine core is characterized by a fused imidazole and purine ring system that contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Notably:

  • Serotonin Receptors : It has been shown to act as a partial agonist at the serotonin 5-HT1A receptor, which plays a crucial role in mood regulation and anxiety disorders. This interaction suggests potential antidepressant properties.
  • Phosphodiesterase Inhibition : The compound exhibits inhibitory activity against phosphodiesterases (PDEs), particularly PDE4B and PDE10A. This inhibition can lead to increased levels of cyclic AMP (cAMP), influencing various signaling pathways associated with mood and cognitive function .

Antidepressant and Anxiolytic Effects

In vivo studies have demonstrated that derivatives of this compound exhibit significant antidepressant-like effects in models such as the Forced Swim Test (FST). One notable derivative was shown to outperform diazepam in terms of anxiolytic efficacy at certain dosages .

Lipophilicity and Metabolic Stability

Research indicates that the lipophilicity and metabolic stability of the compound were assessed using micellar electrokinetic chromatography (MEKC). These properties are critical for determining the bioavailability and pharmacokinetics of the compound in potential therapeutic applications .

Comparative Analysis with Similar Compounds

To further understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameKey FeaturesBiological Activity
8-(2-fluorophenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dioneFluorinated aryl groupEnhanced serotonin receptor affinity
8-(2-chlorophenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dioneChlorinated aryl groupVarying PDE inhibition profile
8-(4-methoxybenzyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dioneMethoxybenzyl groupPotential neuroprotective effects

These comparisons highlight how modifications in the aryl substituents can influence receptor affinity and overall biological activity.

Case Studies

Several studies have explored the pharmacological potential of this compound:

  • Antidepressant Activity : A study found that a derivative exhibited significant antidepressant effects in animal models. The mechanism was linked to its action on serotonin receptors and PDE inhibition .
  • Anxiolytic Properties : Another investigation revealed that certain derivatives showed greater anxiolytic effects compared to traditional anxiolytics like diazepam. This suggests a promising avenue for developing safer alternatives for anxiety treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.